Cas no 941990-82-5 (2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(2,6-dimethylphenyl)acetamide)

2-1-(4-Chlorobenzenesulfonyl)piperidin-2-yl-N-(2,6-dimethylphenyl)acetamide is a specialized organic compound featuring a piperidine core functionalized with a 4-chlorobenzenesulfonyl group and an acetamide moiety linked to a 2,6-dimethylphenyl substituent. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The sulfonyl group enhances stability and reactivity, while the acetamide linkage contributes to selective binding interactions. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery and development. The compound’s high purity and consistent synthesis make it a reliable intermediate for exploring novel bioactive molecules. Its structural complexity underscores its potential in targeting specific biological pathways.
2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(2,6-dimethylphenyl)acetamide structure
941990-82-5 structure
Product Name:2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(2,6-dimethylphenyl)acetamide
CAS No:941990-82-5
MF:C21H25ClN2O3S
MW:420.952803373337
CID:6291775
PubChem ID:16836987
Update Time:2025-05-24

2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(2,6-dimethylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(2,6-dimethylphenyl)acetamide
    • 941990-82-5
    • 2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide
    • 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,6-dimethylphenyl)acetamide
    • AKOS024634039
    • F2267-0349
    • 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide
    • Inchi: 1S/C21H25ClN2O3S/c1-15-6-5-7-16(2)21(15)23-20(25)14-18-8-3-4-13-24(18)28(26,27)19-11-9-17(22)10-12-19/h5-7,9-12,18H,3-4,8,13-14H2,1-2H3,(H,23,25)
    • InChI Key: VCUXRDWOVCOKNJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(N1CCCCC1CC(NC1C(C)=CC=CC=1C)=O)(=O)=O

Computed Properties

  • Exact Mass: 420.1274415g/mol
  • Monoisotopic Mass: 420.1274415g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 618
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 74.9Ų

2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(2,6-dimethylphenyl)acetamide Pricemore >>

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Additional information on 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(2,6-dimethylphenyl)acetamide

Introduction to 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(2,6-dimethylphenyl)acetamide and Its Significance in Modern Chemical Research

Compounds with the CAS number 941990-82-5 and the product name 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(2,6-dimethylphenyl)acetamide represent a fascinating area of study in the field of chemical biology and pharmaceutical research. These molecules have garnered significant attention due to their unique structural features and potential applications in drug discovery and therapeutic development. The detailed examination of such compounds not only enhances our understanding of molecular interactions but also opens new avenues for the design of innovative treatments for various diseases.

The structural composition of 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(2,6-dimethylphenyl)acetamide is characterized by a piperidine ring substituted with a 4-chlorobenzenesulfonyl group, connected to an acetamide moiety linked to a 2,6-dimethylphenyl group. This specific arrangement of functional groups imparts unique physicochemical properties that make it a valuable candidate for further investigation. The presence of the chlorobenzene sulfonyl group, in particular, has been associated with enhanced binding affinity and selectivity in several pharmacological contexts.

In recent years, there has been a surge in research focused on the development of small molecule inhibitors targeting protein-protein interactions (PPIs). The piperidine scaffold in 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(2,6-dimethylphenyl)acetamide is known to be a privileged structure in medicinal chemistry, often employed to modulate PPIs due to its ability to engage deeply into binding pockets of target proteins. This has led to numerous studies exploring its potential as a lead compound for the development of novel therapeutics.

One of the most compelling aspects of this compound is its potential application in oncology research. Studies have shown that molecules containing the chlorobenzene sulfonyl moiety can exhibit inhibitory effects on various kinases and transcription factors that are aberrantly expressed in cancer cells. The combination of the piperidine ring and the acetamide group further enhances its ability to interact with biological targets, making it a promising candidate for further development.

The 2,6-dimethylphenyl group in the structure of 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(2,6-dimethylphenyl)acetamide adds another layer of complexity and functionality. This aromatic group can contribute to the compound's solubility and bioavailability, which are critical factors in drug design. Additionally, it can serve as a point for further chemical modification, allowing researchers to fine-tune the properties of the molecule for specific applications.

Recent advancements in computational chemistry have enabled more efficient screening and optimization of such compounds. Molecular docking studies have been particularly useful in understanding how 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(2,6-dimethylphenyl)acetamide interacts with its target proteins at an atomic level. These studies have provided valuable insights into the compound's binding affinity and selectivity, guiding efforts to improve its pharmacological profile.

The synthesis of 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(2,6-dimethylphenyl)acetamide presents unique challenges due to its complex structural features. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as multi-step organic synthesis combined with modern purification methods have enabled researchers to obtain high-purity samples suitable for biological testing.

In conclusion, compounds like 941990-82-5, exemplified by 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(2,6-dimethylphenyl)acetamide, represent a critical area of focus in modern chemical research. Their unique structural features and potential applications in drug discovery underscore their importance in advancing our understanding of biological processes and developing new therapeutic strategies. As research continues to uncover new insights into their mechanisms of action and potential benefits, these compounds are poised to play a significant role in future medical advancements.

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